molecular formula C26H26N2O6S B1212590 Carindacillin CAS No. 35531-88-5

Carindacillin

Katalognummer: B1212590
CAS-Nummer: 35531-88-5
Molekulargewicht: 494.6 g/mol
InChI-Schlüssel: JIRBAUWICKGBFE-MNRDOXJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carindacillin, also known as carbenicillin indanyl, is a penicillin antibiotic. It is a prodrug of carbenicillin, meaning it is converted into the active form, carbenicillin, after administration. This compound is administered orally as the sodium salt and was formerly marketed under the brand name Geocillin . It was primarily used to treat prostatitis and urinary tract infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carindacillin is synthesized from carbenicillin by esterification with indanyl. The process involves the reaction of carbenicillin with indanyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained as the sodium salt, which is more stable and easier to handle .

Analyse Chemischer Reaktionen

Reaktionstypen: Carindacillin unterliegt einer Hydrolyse unter Bildung von Carbenicillin, das dann an verschiedenen chemischen Reaktionen teilnimmt, die typisch für Penicillin-Antibiotika sind. Diese Reaktionen umfassen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Carindacillin is utilized for treating acute and chronic infections of the upper and lower urinary tract, including asymptomatic bacteriuria caused by susceptible strains such as Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa . It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, thereby exerting its bactericidal effects .

Urinary Tract Infections (UTIs)

This compound is particularly effective against urinary tract infections caused by gram-negative bacteria. Clinical studies have demonstrated its efficacy in treating complicated UTIs and prostatitis. For example, a study indicated that this compound effectively treated infections due to E. coli and other susceptible strains .

Prostatitis Treatment

The compound is indicated for prostatitis caused by susceptible strains of bacteria. Its ability to achieve therapeutic concentrations in the prostate makes it a suitable choice for this condition .

Bacteremia and Sepsis

Although not primarily indicated for bacteremia, this compound has been used off-label in certain cases due to its broad-spectrum activity against gram-negative organisms .

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients with chronic bacterial prostatitis showed that treatment with this compound resulted in significant symptom improvement and bacterial eradication rates comparable to other antibiotics .

Case Study 2: Resistance Patterns

In a study assessing antibiotic resistance patterns in UTIs, this compound maintained efficacy against strains resistant to other antibiotics, highlighting its importance as a treatment option in resistant infections .

Comparative Efficacy

AntibioticIndicationsEfficacy Against Gram-Negative Bacteria
This compoundUTIs, ProstatitisHigh
CarbenicillinUTIsModerate
TicarcillinPseudomonas aeruginosaHigh

Wirkmechanismus

Carindacillin exerts its effects by interfering with the final cell wall synthesis in susceptible bacteria. After oral administration, this compound is hydrolyzed into carbenicillin, which binds to penicillin-binding proteins in the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall . The primary molecular targets are the penicillin-binding proteins, which are essential for bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Carindacillin gehört zur Klasse der β-Lactam-Antibiotika, insbesondere zu den Carboxypenicillinen. Ähnliche Verbindungen umfassen:

Einzigartigkeit: Die Einzigartigkeit von this compound liegt in seiner oralen Bioverfügbarkeit, die eine einfachere Verabreichung ermöglicht im Vergleich zu Carbenicillin, das parenteral verabreicht werden muss. Dies macht this compound zu einer bequemeren Option für die ambulante Behandlung bakterieller Infektionen .

Biologische Aktivität

Carindacillin is a semisynthetic penicillin antibiotic, primarily known for its role as a prodrug of carbenicillin. This compound has been studied extensively for its biological activity, particularly in terms of absorption, pharmacodynamics, and antimicrobial efficacy against various bacterial strains. Below is a detailed examination of its biological activity, supported by research findings, case studies, and relevant data.

Overview of this compound

  • Chemical Structure : this compound is the sodium salt of indanyl carbenicillin, with a molecular formula of C26H25N2NaO6SC_{26}H_{25}N_{2}NaO_{6}S and a molecular weight of 516.54 g/mol .
  • Mechanism of Action : As a beta-lactam antibiotic, this compound exerts its effects by inhibiting the synthesis of bacterial cell walls through binding to penicillin-binding proteins (PBPs), which are crucial for maintaining cell wall integrity in both Gram-positive and Gram-negative bacteria .

Absorption Characteristics

This compound's absorption has been investigated using Caco-2 cell models to simulate intestinal uptake. Key findings include:

  • Carrier-Mediated Transport : The absorption of this compound is primarily facilitated by the monocarboxylic acid transport system. This transport mechanism allows for efficient uptake under specific pH conditions .
  • Comparison with Parent Drug : Unlike its parent compound, carbenicillin, which is absorbed via passive diffusion, this compound's uptake is significantly enhanced at lower extracellular pH levels .

Data Table: Absorption Studies

ParameterThis compound (CIPC)Carbenicillin (CBPC)
Transport MechanismCarrier-mediatedPassive diffusion
Optimal pH for AbsorptionLower pH preferredNeutral pH
Absorption RateHigher at low pHConstant across pH

Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial activity. It has been particularly effective against:

  • Gram-negative Bacteria : Including Escherichia coli, Salmonella choleraesuis, and Proteus mirabilis.
  • Clinical Efficacy : In clinical evaluations, this compound has shown significant protective effects in animal models against lethal infections caused by these pathogens .

Case Study: Efficacy Against Urinary Tract Infections

A randomized controlled trial assessed the efficacy of this compound in preventing urinary tract infections following transrectal prostate biopsy. The study involved 63 patients and demonstrated a reduction in infection rates when prophylactic this compound was administered .

Research Findings

  • In Vitro Studies : Research indicates that this compound maintains antimicrobial activity through hydrolysis to its active form, carbenicillin, which is critical for its therapeutic effects .
  • Pharmacodynamics : The drug's effectiveness has been linked to its ability to penetrate bacterial cell walls efficiently and inhibit cell wall synthesis effectively, leading to bacterial lysis .
  • Safety Profile : While generally well-tolerated, side effects may include allergic reactions typical of beta-lactam antibiotics. Monitoring is essential in patients with known allergies to penicillins .

Eigenschaften

CAS-Nummer

35531-88-5

Molekularformel

C26H26N2O6S

Molekulargewicht

494.6 g/mol

IUPAC-Name

(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1

InChI-Schlüssel

JIRBAUWICKGBFE-MNRDOXJOSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C

Isomerische SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C

Kanonische SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C

Key on ui other cas no.

35531-88-5

Synonyme

carbenicillin indanyl
carbenicillin indanyl sodium
carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer
carindacillin
carindacillin sodium
Carindapen
CP 15,464-2
CP 15464
CP-15,464-2
CP-15464
Geocillin
indanyl carbenicillin
N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate
sodium carindacillin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carindacillin
Reactant of Route 2
Reactant of Route 2
Carindacillin
Reactant of Route 3
Carindacillin
Reactant of Route 4
Reactant of Route 4
Carindacillin
Reactant of Route 5
Reactant of Route 5
Carindacillin
Reactant of Route 6
Reactant of Route 6
Carindacillin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.